Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester is a chemical compound with the molecular formula C8H8N2O2S It is known for its unique structure, which includes a thienylmethylene group attached to a hydrazinecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with (2-thienylmethylene) compounds under specific conditions. One common method includes the use of methylation agents to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester include other hydrazine derivatives and thienylmethylene-containing compounds. Examples include:
- Hydrazinecarboxylic acid, (2-furylmethylene)-, methyl ester
- Hydrazinecarboxylic acid, (2-pyridylmethylene)-, methyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thienylmethylene group with the hydrazinecarboxylic acid moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the fields of organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
102741-35-5 |
---|---|
Molekularformel |
C7H8N2O2S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
methyl N-(thiophen-2-ylmethylideneamino)carbamate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
GYAHUWDZQVVHML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NN=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.